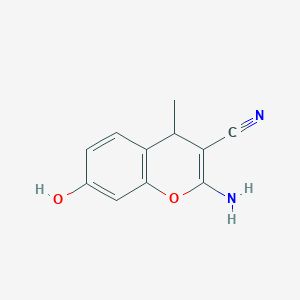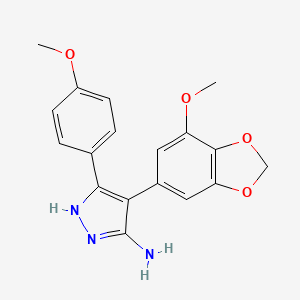![molecular formula C19H18N6 B11040296 1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11040296.png)
1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It consists of a pyrazolo[3,4-d]pyrimidine core, with a 2,4-dimethylphenyl group and a pyridin-2-ylmethyl group attached.
- This compound may have interesting pharmacological properties due to its unique structure.
1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: C16H20N2
.Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. organic chemists typically use various synthetic strategies to access similar heterocyclic compounds.
- Researchers might explore multistep syntheses involving cyclization reactions or utilize existing building blocks to construct the pyrazolo[3,4-d]pyrimidine scaffold.
Chemical Reactions Analysis
Reactions: The compound can undergo various chemical transformations, including
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired modifications. For example
Major Products: These reactions could yield derivatives with altered functional groups or side chains.
Scientific Research Applications
Biology and Medicine: Investigate its biological activity, such as interactions with enzymes or receptors.
Industry: Explore its use as a precursor for drug development or other fine chemicals.
Mechanism of Action
- The exact mechanism of action for this compound would require further research.
- Potential molecular targets could include proteins, enzymes, or nucleic acids.
- Pathways involved might relate to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on directly similar compounds with the same structure.
- researchers can compare it to related pyrazolo[3,4-d]pyrimidines or compounds containing similar aromatic moieties.
Remember that while I’ve provided an overview, detailed experimental data and specific references would be needed for a comprehensive article
Properties
Molecular Formula |
C19H18N6 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H18N6/c1-13-6-7-17(14(2)9-13)25-19-16(11-24-25)18(22-12-23-19)21-10-15-5-3-4-8-20-15/h3-9,11-12H,10H2,1-2H3,(H,21,22,23) |
InChI Key |
BYHSOAOMGLXSKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-bromophenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11040214.png)
![2-[(Phenylimino)methyl]-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]phenol](/img/structure/B11040216.png)
![1-[4-{[(4-amino-1,3,5-triazin-2-yl)sulfanyl]methyl}-2,2-dimethylquinolin-1(2H)-yl]ethanone](/img/structure/B11040223.png)
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11040224.png)

![N-{4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]phenyl}acetamide](/img/structure/B11040227.png)
![N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11040234.png)
![Tetramethyl 5',5',9'-trimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11040242.png)

![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040249.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11040285.png)


